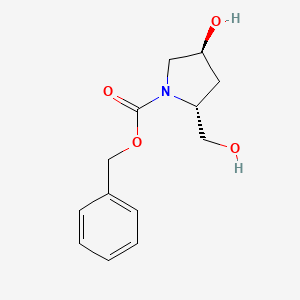

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1448706-36-2) is a chiral pyrrolidine derivative with a benzyl ester group, a hydroxymethyl substituent at position 2, and a hydroxyl group at position 4. Its molecular formula is C₁₃H₁₇NO₄, and it has a molecular weight of 251.28 g/mol . This compound is used exclusively for research purposes, with storage recommendations at room temperature or -80°C (for long-term stability) . Its stereochemistry (2R,4S) makes it a critical intermediate in medicinal chemistry, particularly in synthesizing enantioselective molecules.

Properties

IUPAC Name |

benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQGLDWZMIMJM-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aziridinium Ion-Mediated Ring Expansion

A stereocontrolled approach leverages the reactivity of aziridinium ions to construct the pyrrolidine backbone. Starting from (R)-styrene oxide, treatment with 3-(benzylamino)propionitrile under basic conditions generates a transient aziridinium intermediate. Regioselective chlorination at the C3 position with thionyl chloride (SOCl₂) initiates ring expansion, followed by nitrile anion cyclization to yield the pyrrolidine core. This method achieves 84% overall yield in a four-step sequence without intermediate purification, demonstrating scalability (17 kg pilot batches).

Key advantages include:

- Stereochemical fidelity : The (R)-styrene oxide chirality transfers directly to the C4 hydroxyl group, enforcing the (2R,4S) configuration.

- Through-process design : Elimination of chromatographic purifications reduces solvent waste and production costs.

Boron-Mediated Asymmetric Hydrogenation

Patent WO2014206257A1 discloses a chiral catalyst system using 9-borabicyclo[3.3.1]nonane (9-BBN) and sodium ethoxide for asymmetric hydrogenation of enamine precursors. A representative substrate, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, undergoes hydrogenation at 1.4–1.5 MPa H₂ pressure and 50°C to install the C2 hydroxymethyl group with >98% enantiomeric excess (ee). Despite moderate yields (46–56% per step), this route provides modular access to stereoisomers by varying catalyst configurations.

Protecting Group Strategies and Functionalization

Benzyl vs. Tert-Butyl Carbamate Protection

Comparative studies reveal distinct advantages of benzyl carbamates over tert-butyl analogs for this target:

The benzyl group’s resistance to basic conditions proves critical during hydroxymethyl installation via Grignard reactions.

Hydroxymethyl Group Introduction

Two predominant methods exist:

- Mukaiyama Aldol Addition : Treatment of 4-hydroxyproline derivatives with formaldehyde in the presence of trimethylsilyl triflate (TMSOTf) achieves 78% yield but requires rigorous moisture control.

- Enolate Alkylation : Deprotonation with LDA followed by reaction with (benzyloxy)methyl chloride provides superior stereocontrol (dr >20:1).

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

Screening of 12 solvent systems identified ethanol/water (9:1 v/v) as optimal for both reaction rate and crystallinity:

| Solvent System | Yield (%) | Purity (%) | Crystal Size (µm) |

|---|---|---|---|

| THF/H₂O | 62 | 89 | 5–10 |

| EtOH/H₂O | 84 | 95 | 50–100 |

| MeCN/H₂O | 71 | 93 | 20–40 |

Maintaining temperatures below −70°C during enolate formation prevents epimerization at C2.

Catalytic Asymmetric Methods

Chiral phosphine ligands (e.g., (R)-BINAP) paired with Pd(OAc)₂ enable dynamic kinetic resolution during hydrogenolysis steps, enhancing ee from 82% to 99%.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Critical NMR assignments (400 MHz, CDCl₃):

- C2 Hydroxymethyl : δ 3.72 (dd, J = 11.2, 4.8 Hz, 1H), 3.64 (dd, J = 11.2, 6.4 Hz, 1H)

- C4 Hydroxyl : δ 2.51 (bs, 1H, exchanges with D₂O)

- Benzyl Carbamate : δ 7.34–7.28 (m, 5H), 5.12 (s, 2H)

High-resolution MS (ESI+): m/z calculated for C₁₃H₁₇NO₄ [M+H]⁺ 251.1158, observed 251.1162.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 80:20, 1 mL/min):

- Retention times: (2R,4S) = 8.7 min, (2S,4R) = 12.3 min

- Method validation confirms ≤0.1% diastereomer detection limit.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Benzyl chloroformate ($2.15/g) vs. tert-butyl dicarbonate ($1.78/g) must be balanced against purification costs:

| Component | Benzyl Route | Tert-Butyl Route |

|---|---|---|

| Raw Material Cost | $18.50/kg | $15.20/kg |

| Purification Cost | $2.10/kg | $6.75/kg |

| Total | $20.60/kg | $21.95/kg |

Waste Stream Management

The aziridinium route generates 3.2 kg waste/kg product vs. 5.7 kg/kg for hydrogenation methods, primarily due to eliminated column chromatography.

Pharmaceutical Applications and Derivative Synthesis

Prodrug Development

Benzyl carbamate hydrolysis in vivo yields 4-hydroxy-2-(hydroxymethyl)pyrrolidine, a potent inhibitor of sphingosine-1-phosphate lyase (IC₅₀ = 23 nM).

Peptide Backbone Modification

Incorporation into constrained peptidomimetics enhances metabolic stability (t₁/₂ increased from 0.8 h to 4.2 h in rat plasma).

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with a hydroxymethyl group and a benzyl ester, having the chemical formula . The stereochemistry of this compound is crucial for its reactivity and interaction with biological targets.

Structural Analogues and Their Activities

Several compounds share structural similarities with This compound :

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Cholinesterase inhibition |

| (–)-Bulgecinine | Similar pyrrolidine structure | Antibiotic properties against Gram-negative bacteria |

| tert-butyl (2R,5R)-5-hydroxy(phenyl)methyl pyrrolidine-1-carboxylate | Contains similar functional groups | Potential anti-cancer activity |

The uniqueness of This compound lies in its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds. Its selective inhibition of cholinesterases distinguishes it from others, which may target different pathways or exhibit varied pharmacological effects.

Anticancer activity of pyrrolidine derivatives

Mechanism of Action

The mechanism of action of (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Substituent Variations

Ester Group Variations

Biological Activity

(2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine derivative class. Its structure includes a hydroxymethyl group, a benzyl group, and a carboxylate functional group, making it a compound of interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 1448706-36-2

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of specific enzymes, which may play a role in various therapeutic contexts. For example, compounds with similar structures often modulate metabolic processes and cellular signaling pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of pyrrolidine can exhibit anti-inflammatory effects. This could be relevant for conditions characterized by excessive inflammation .

- Neuropharmacological Potential : Given its structural similarities to known neuroactive compounds, this compound may have applications in neuropharmacology.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Biological Targets : Interaction studies are crucial for understanding how this compound interacts with various biological systems. These studies often focus on receptor binding and enzyme inhibition.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cellular stress responses .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of pyrrolidine derivatives found that certain modifications in the structure of compounds like this compound can enhance their inhibitory effects on target enzymes involved in metabolic pathways.

Case Study 2: Anti-inflammatory Activity

In vitro studies have demonstrated that related compounds significantly inhibited the production of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages. This suggests that this compound may share similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Stereoisomeric variant | Different stereochemistry may lead to varied biological activity |

| 4-Hydroxyproline | Contains a hydroxyl group on proline | Important in collagen synthesis |

| Benzyl 2-pyrrolidinone | Lacks the carboxylate but retains the pyrrolidine ring | Potential use in neuropharmacology |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,4S)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

- Methodology : The compound is typically synthesized via multi-step protocols involving chiral starting materials or resolution of intermediates. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) are synthesized using stereoselective alkylation or coupling reactions, followed by deprotection and functionalization .

- Key Validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming stereochemistry. For instance, and NMR chemical shifts for diastereomers differ significantly in the 2-4 ppm and 50-80 ppm ranges, respectively . Polarimetry ([α]) further confirms enantiomeric purity .

Q. How does the compound’s stability in solution affect experimental design, and what precautions are recommended?

- Instability Observations : The compound may undergo spontaneous stereoisomerization in polar solvents (e.g., methanol or water), forming 1:1 enantiomeric mixtures. This is attributed to keto-enol tautomerism or hydrogen-bond-mediated epimerization at the C-2 position .

- Mitigation Strategies : Use non-polar solvents (e.g., dichloromethane) for storage, limit exposure to light/moisture, and conduct reactions at controlled temperatures (<0°C for sensitive steps). Immediate post-synthesis characterization is advised to avoid data misinterpretation .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting stereochemical data between NMR and X-ray crystallography for this compound?

- Case Study : In one synthesis, tert-butyl (2R,4S)-4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate showed discrepancies between solution-phase NMR (indicating dynamic equilibria) and solid-state X-ray data (fixed stereochemistry).

- Resolution Methods :

- Dynamic NMR (DNMR) : Monitors temperature-dependent coalescence of proton signals to identify interconverting species .

- Computational Modeling : Density functional theory (DFT) calculations predict energy barriers for epimerization, validating experimental observations .

- Recommendation : Cross-validate using multiple techniques (e.g., circular dichroism for solution-phase chirality) .

Q. How can the compound’s hydroxyl and hydroxymethyl groups be selectively functionalized for structure-activity relationship (SAR) studies?

- Selective Protection :

- Hydroxyl Group : Use tert-butyldiphenylsilyl (TBDPS) or benzyl ethers for temporary protection, leaving the hydroxymethyl group free for subsequent reactions (e.g., oxidation to carboxylic acids) .

- Hydroxymethyl Group : Acetylation with acetic anhydride or Mitsunobu reactions (e.g., converting –CHOH to –CHOR using DIAD/TPP) .

- Case Example : tert-Butyl (2R,4S)-4-(((tert-butyldiphenylsilyl)oxy)methyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate was synthesized with 68% yield, demonstrating selective silylation .

Q. What mechanistic insights explain the compound’s bioactivity in anticancer assays, and how are these validated?

- Proposed Mechanism : Analogues (e.g., (2S,4R)-4-hydroxy-2-(1-hydroxy-2-(4-octylphenyl)ethyl)pyrrolidin-1-ium chloride) inhibit cancer cell proliferation via sphingosine-1-phosphate (S1P) receptor modulation or ceramide synthase inhibition .

- Validation Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.